molecular formula C9H7FO3 B6285191 2-acetyl-4-fluorobenzoic acid CAS No. 1334325-35-7

2-acetyl-4-fluorobenzoic acid

Cat. No.: B6285191
CAS No.: 1334325-35-7
M. Wt: 182.1
InChI Key:
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Description

2-acetyl-4-fluorobenzoic acid is an organic compound with a white crystalline solid structure. It belongs to the class of organic acids and is widely used as a starting material for many industrial and research applications. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-acetyl-4-fluorobenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the reaction of 4-acetyl-2-fluorobenzonitrile with aqueous hydrochloric acid at high temperatures, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-acetyl-4-fluorobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the acetyl and fluorine groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen chloride, water, and fluoride salts. Reaction conditions often involve high temperatures and polar aprotic solvents to ensure efficient reaction progress .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aqueous hydrochloric acid results in the formation of this compound from 4-acetyl-2-fluorobenzonitrile .

Scientific Research Applications

2-acetyl-4-fluorobenzoic acid has a wide range of scientific research applications. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In the field of chemistry, it is used in the preparation of zaragozic acid A analogs . Additionally, it is employed in environmental research as a tracer for studying fluid flow patterns in geological formations .

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and allows it to participate in various chemical reactions. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-acetyl-4-fluorobenzoic acid include other fluorinated benzoic acids such as 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid . These compounds share similar structural features and chemical properties.

Uniqueness: What sets this compound apart from its similar compounds is the presence of the acetyl group at the 2-position and the fluorine atom at the 4-position. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1334325-35-7

Molecular Formula

C9H7FO3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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